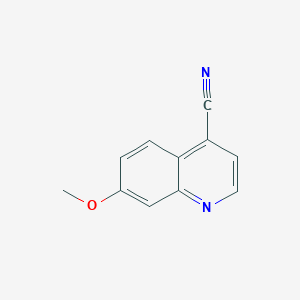

7-Methoxyquinoline-4-carbonitrile

Description

7-Methoxyquinoline-4-carbonitrile (CAS: 861620-90-8) is a heterocyclic organic compound featuring a quinoline backbone substituted with a methoxy (-OCH₃) group at position 7 and a carbonitrile (-CN) group at position 3. This compound is primarily utilized as a key intermediate in medicinal chemistry and pharmaceutical research, particularly in the synthesis of kinase inhibitors and other bioactive molecules .

The compound is listed as a discontinued product by suppliers like CymitQuimica, indicating its specialized use in niche research applications . Its synthesis often involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as suggested by methodologies in related quinoline-carbonitrile derivatives .

Properties

IUPAC Name |

7-methoxyquinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-9-2-3-10-8(7-12)4-5-13-11(10)6-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTKGXZTKLJDJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40722759 | |

| Record name | 7-Methoxyquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861620-90-8 | |

| Record name | 7-Methoxyquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40722759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyquinoline-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-methoxyquinoline with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the carbonitrile group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and green chemistry principles is also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Oxidation Reactions

The methoxy and carbonitrile groups undergo oxidation under controlled conditions:

Key Findings :

-

Selective oxidation of the methoxy group requires acidic conditions to avoid nitrile hydrolysis .

-

Strong oxidizing agents like CrO₃ are avoided due to competitive ring degradation .

Reduction Reactions

The carbonitrile group is reduced to amines or aldehydes:

Mechanistic Insight :

-

Catalytic hydrogenation proceeds via imine intermediates, confirmed by NMR .

-

Over-reduction to alcohols is prevented using stoichiometric DIBAL-H .

Substitution Reactions

Electrophilic substitution occurs predominantly at the quinoline ring’s 5- and 8-positions:

Regioselectivity :

-

Nitration favors the 5-position due to electron-donating methoxy group directing effects.

-

Halogenation at the 8-position is sterically and electronically favored .

Nucleophilic Additions

The carbonitrile group participates in nucleophilic attacks:

Applications :

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

Optimization :

-

Ligand choice (Xantphos) minimizes dehalogenation side reactions .

-

Microwave-assisted Suzuki reactions reduce time to 30 minutes.

Photochemical Reactions

UV-induced reactions generate novel scaffolds:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| [2+2] Cycloaddition | UV (254 nm), CH₃CN, 12 h | Tricyclic quinoline-lactam | 45% |

Applications :

Scientific Research Applications

Medicinal Chemistry

7-Methoxyquinoline-4-carbonitrile has been explored for its potential as a therapeutic agent . Research indicates that it may interact with biological macromolecules, influencing various cellular pathways:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, one study reported that derivatives of this compound demonstrated effective inhibition against E. coli and Candida albicans, with minimal inhibitory concentrations (MIC) as low as 7.812 µg/mL .

- Anticancer Potential : The compound has also been investigated for its anticancer effects. It may induce apoptosis in cancer cells by interacting with enzymes involved in cell cycle regulation. In vitro studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines, showing IC50 values in the nanomolar range .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex heterocyclic compounds. Its ability to undergo various chemical reactions, such as oxidation, reduction, and nucleophilic substitution, makes it versatile for synthesizing novel derivatives with enhanced biological activities.

Material Science

This compound is also being explored in the field of material science :

- Organic Electronics : Due to its electronic properties, this compound is investigated for applications in organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to act as an electron carrier can enhance the performance of these materials .

Antiviral Research

Recent studies have indicated that quinoline derivatives, including this compound, may exhibit antiviral properties against various viruses such as HIV and Zika virus. The structural features of these compounds facilitate interactions with viral proteins, potentially inhibiting viral replication .

Case Study 1: Antimicrobial Efficacy

A study conducted by Khan et al. synthesized several derivatives of this compound and evaluated their antimicrobial activity against various pathogens. The most potent derivative exhibited significant antibacterial effects against E. coli and Staphylococcus aureus, highlighting the compound's potential in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation, derivatives of this compound were tested against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways, suggesting a mechanism for their anticancer effects .

Mechanism of Action

The mechanism of action of 7-Methoxyquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell death. In anticancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of quinoline derivatives are highly dependent on the position and nature of substituents. Below is a comparative analysis of 7-Methoxyquinoline-4-carbonitrile with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position and Reactivity: The carbonitrile group at position 4 in this compound enhances electrophilicity, making it reactive toward nucleophilic substitutions, a trait shared with 4-Chloro-6,7-dimethoxyquinoline . Electron-withdrawing groups (e.g., -NO₂ in 7-Methoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile) increase stability but reduce solubility, a critical factor in drug design .

Biological Activity: Compounds with nitro groups (e.g., 7-Methoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile) exhibit potent kinase inhibitory activity, particularly against EGFR, due to enhanced binding affinity . Methoxy groups at position 7 (as in the target compound) are associated with improved metabolic stability compared to hydroxylated analogues like 4-Hydroxy-6-methoxyquinoline-3-carbonitrile .

Synthetic Utility: 4-Chloro-6,7-dimethoxyquinoline is a precursor to Bosutinib (an anticancer drug), highlighting the importance of halogen and methoxy substituents in drug development . The target compound’s carbonitrile group facilitates further functionalization, such as coupling reactions to generate hydroxamic acids (e.g., in ) .

Physicochemical Properties

- Solubility: Methoxy and nitro groups generally reduce aqueous solubility. For instance, 4-Hydroxy-6-methoxyquinoline-3-carbonitrile requires specific solvents for stock solutions, stored at 2–8°C .

- Stability : Nitro-substituted derivatives (e.g., 214470-27-6) are often thermally stable but sensitive to light, necessitating dark storage conditions .

Biological Activity

7-Methoxyquinoline-4-carbonitrile is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-tuberculosis research. This article explores its biological activity through a review of recent studies, highlighting key findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by a quinoline scaffold with a methoxy group at the 7-position and a carbonitrile group at the 4-position. This unique structure contributes to its biological activity, influencing interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, a series of derivatives based on this compound were synthesized and screened for their antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The compound showed significant efficacy against E. coli and C. albicans, with minimum inhibitory concentrations (MIC) recorded at 7.812 µg/mL and 31.125 µg/mL respectively .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 3l | E. coli | 7.812 |

| 3l | C. albicans | 31.125 |

| Other Derivatives | Various Bacteria | Varies |

Anticancer Activity

The antiproliferative effects of this compound have been evaluated in several cancer cell lines, including HeLa and MCF-7 cells. Studies indicate that compounds derived from this scaffold can induce apoptosis in cancer cells at low concentrations (as low as 10 nM), primarily through the inhibition of tubulin dynamics and cell cycle arrest in the G2/M phase .

Case Study: Antiproliferative Effects

In one study, a library of quinoline derivatives was screened for antiproliferative activity, revealing that several compounds exhibited IC50 values superior to those of standard chemotherapeutics like gefitinib . The mechanism underlying this effect involves the activation of apoptotic pathways, as evidenced by flow cytometric analyses.

Anti-Tuberculosis Activity

The compound has also been investigated for its potential as an anti-tuberculosis agent. A recent study highlighted its activity against Mycobacterium tuberculosis, where derivatives demonstrated significant inhibition through mechanisms involving DNA gyrase inhibition .

Table 2: Anti-Tuberculosis Activity

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 7m | Inhibitor of Mtb | >16 |

| 7a | Moderate Inhibition | >32 |

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of apoptotic pathways leading to cell death in cancer cells.

- Tubulin Dynamics Inhibition : Disruption of microtubule formation affecting cell division.

- DNA Gyrase Inhibition : Targeting bacterial DNA replication processes, particularly in Mtb.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-Methoxyquinoline-4-carbonitrile, and how do reaction conditions influence yield?

- Methodology :

- Cyclization of Precursors : A common route involves cyclization of substituted benzyl cyanides with amines. For example, o-cyanobenzyl bromide reacts with diethylamine in ethanol to form intermediates, followed by LiAlH4 reduction of nitrile groups .

- Functionalization Post-Cyclization : Methoxy groups can be introduced via nucleophilic substitution using methoxide ions under anhydrous conditions (e.g., DMF, 80°C) .

- Key Variables : Temperature, solvent polarity, and catalyst selection (e.g., K2CO3 for propargylation ) significantly impact purity (≥95%) and yield (60–85%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- FT-IR : Identifies functional groups (e.g., nitrile stretch at ~2200 cm⁻¹, methoxy C-O at ~1250 cm⁻¹) .

- NMR :

- ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting patterns dependent on quinoline substitution .

- ¹³C NMR : Nitrile carbons appear at ~115 ppm, quinoline carbons between 120–150 ppm .

- HRMS : Validates molecular formula (e.g., [M+H]+ for C₁₀H₉N₂O₂ at m/z 189.066 ).

Q. What are the common chemical reactions involving the nitrile group in this compound?

- Reactivity Profile :

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH4 converts nitrile to primary amine .

- Nucleophilic Addition : Grignard reagents (e.g., RMgX) yield ketones or secondary alcohols .

- Hydrolysis : Acidic/alkaline conditions (e.g., H₂SO₄ or NaOH) produce carboxylic acids or amides .

Advanced Research Questions

Q. How can reaction pathways be optimized to minimize byproducts in large-scale synthesis?

- Strategies :

- Continuous Flow Reactors : Enhance mixing and heat transfer, reducing side reactions (e.g., dimerization) .

- Green Chemistry : Solvent-free conditions or recyclable catalysts (e.g., Amberlyst-15) improve sustainability .

- In Situ Monitoring : Use of HPLC or Raman spectroscopy to track intermediate formation and adjust parameters in real time .

Q. What are the stability challenges of this compound under varying pH and temperature?

- Degradation Studies :

- pH Sensitivity : Stable in neutral conditions (pH 6–8) but hydrolyzes rapidly in strong acids (pH <3) or bases (pH >10) .

- Thermal Stability : Decomposition observed above 150°C; storage recommendations include inert atmospheres and desiccants (e.g., silica gel) .

- Light Sensitivity : UV exposure induces photodegradation; amber glassware or light-blocking containers are advised .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Data Reconciliation Framework :

- Dose-Response Analysis : Compare EC₅₀ values across studies to identify concentration-dependent effects .

- Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. HEK293) and incubation time .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess variability in published IC₅₀ values .

Methodological Considerations

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- In Silico Approaches :

- ADME Prediction : Software like SwissADME calculates logP (2.1), solubility (LogS = -3.2), and bioavailability scores .

- Docking Studies : AutoDock Vina models interactions with target proteins (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

Q. How should researchers design experiments to validate the compound’s mechanism of action in cancer models?

- Experimental Design :

- In Vitro : Use apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .

- In Vivo : Xenograft models (e.g., BALB/c mice) with dose regimens adjusted for plasma half-life (~4.2 hours) .

- Controls : Include positive controls (e.g., doxorubicin) and vehicle-only groups to isolate compound-specific effects .

Tables for Key Data

| Stability Data | Condition | Half-Life | Source |

|---|---|---|---|

| Aqueous Hydrolysis (pH 2) | 25°C | <1 hour | |

| Thermal Degradation | 150°C in N₂ atmosphere | 30 minutes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.